molecular formula C17H14ClNO B8505737 (2-Chloro-6-o-tolylquinolin-3-yl)methanol

(2-Chloro-6-o-tolylquinolin-3-yl)methanol

Cat. No.: B8505737
M. Wt: 283.7 g/mol
InChI Key: RMZIJSYINKLRLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Chloro-6-o-tolylquinolin-3-yl)methanol is a useful research compound. Its molecular formula is C17H14ClNO and its molecular weight is 283.7 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H14ClNO

Molecular Weight

283.7 g/mol

IUPAC Name

[2-chloro-6-(2-methylphenyl)quinolin-3-yl]methanol

InChI

InChI=1S/C17H14ClNO/c1-11-4-2-3-5-15(11)12-6-7-16-13(8-12)9-14(10-20)17(18)19-16/h2-9,20H,10H2,1H3

InChI Key

RMZIJSYINKLRLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC3=CC(=C(N=C3C=C2)Cl)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of (6-bromo-2-chloroquinolin-3-yl)methanol (19.8 g, 72.5 mmol, prepared as in example 2, step 2), o-tolylboronic acid (10.4 g, 76.1 mmol), potassium acetate (21.3 g, 217.4 mmol) and dichlorobis(4-(di-tert-butylphosphino)-N,N-dimethylaniline)palladium (II) (0.51 g, 0.72 mmol) in CH3CN (300 ml) and water (100 ml) was heated in to reflux. After 2 h, the reaction was allowed to cool to RT and the aqueous phase was discarded. The organics were washed with 2×50% brine/water, and then 2× brine. The organics were concentrated to ˜100 mL, at which point the precipitate was filtered off to afford a pale yellow solid of (2-chloro-6-o-tolylquinolin-3-yl)methanol. Step 2: (2-chloro-6-o-tolylquinolin-3-yl)methanol (13.9 g, 49.0 mmol) was treated with DCM (100 ml) and thionyl chloride (106 ml, 1456 mmol) at ambient temperature. After 15 min, the solution was concentrated and azeotroped with 2×100 mL toluene, to afford a yellow solid of 2-chloro-3-(chloromethyl)-6-o-tolylquinoline.
Quantity
19.8 g
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
21.3 g
Type
reactant
Reaction Step One
[Compound]
Name
dichlorobis(4-(di-tert-butylphosphino)-N,N-dimethylaniline)palladium (II)
Quantity
0.51 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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